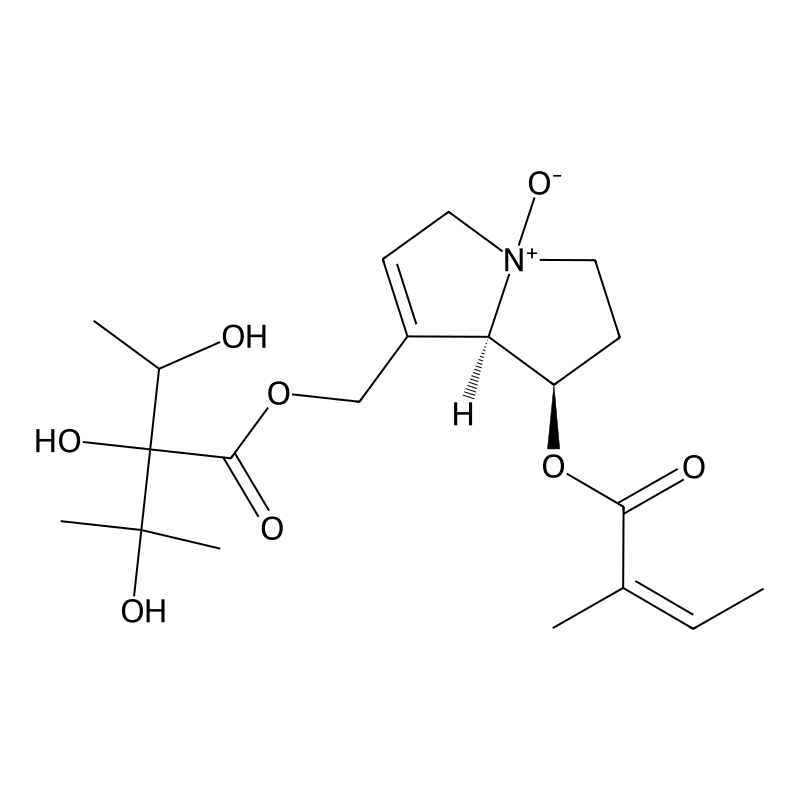

(+)-Echimidine N-Oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(+)-Echimidine N-Oxide is a pyrrolizidine alkaloid characterized by its molecular formula and a molecular weight of approximately 413.467 g/mol. This compound is notable for its structural complexity, featuring multiple functional groups that contribute to its biological activity and chemical reactivity. It is primarily derived from plants in the Echium and Symphytum genera, which are known for their medicinal properties. The compound exhibits significant inhibitory activity against acetylcholinesterase, with an IC50 value of 0.347 mM, indicating its potential use in treating conditions related to cholinergic dysfunction .

The primary focus of research on (+)-echimidine N-oxide centers around its inhibitory effect on acetylcholinesterase (AChE) []. AChE is an enzyme responsible for breaking down acetylcholine, a neurotransmitter crucial for memory and cognitive function. In Alzheimer's disease and other neurodegenerative conditions, AChE activity increases, leading to decreased acetylcholine levels and associated cognitive decline []. Studies suggest that (+)-echimidine N-oxide binds to the active site of AChE, preventing it from breaking down acetylcholine, thereby potentially improving cholinergic function []. However, the exact mechanism of action and its effectiveness in vivo require further investigation.

(+)-Echimidine N-Oxide is a naturally occurring compound belonging to the class of pyrrolizidine alkaloids (PAs). These secondary metabolites are found in numerous plant families and have been the subject of scientific research due to their diverse biological effects [].

Source and Chemical Structure

(+)-Echimidine N-Oxide is primarily isolated from Echium angustifolium, commonly known as viper's bugloss []. This plant is native to Macaronesia, the Azores, and parts of the Mediterranean. (+)-Echimidine N-Oxide possesses a complex chemical structure with a bicyclic core consisting of a pyrrolizidine ring system. The structure also includes various functional groups, including an ester moiety and a hydroxyl group linked to a nitrogen oxide [].

Potential Biological Activities

Hepatotoxic effects

PAs, including (+)-Echimidine N-Oxide, are known for their hepatotoxic (liver-damaging) properties []. Studies have shown that these compounds can cause veno-occlusive disease, a condition characterized by damage to the small veins in the liver [].

Antimicrobial activity

Limited research suggests that (+)-Echimidine N-Oxide might possess some antimicrobial activity. However, further investigation is needed to understand its potency and spectrum of action [].

- Hydrolysis: The ester and amide functionalities can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.

- Reduction: The N-oxide group can be reduced to yield the corresponding amine, altering its biological activity.

- Oxidation: The presence of hydroxyl groups allows for further oxidation, which can modify the compound's pharmacological properties.

These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for pharmaceutical applications.

Echimidine N-Oxide exhibits a range of biological activities:

- Acetylcholinesterase Inhibition: As mentioned, it shows potent inhibition of acetylcholinesterase, making it a candidate for Alzheimer's disease treatment .

- Antimicrobial Properties: Some studies suggest that it may possess antimicrobial activity against certain pathogens, although more research is needed to confirm this effect.

- Cytotoxicity: Preliminary studies indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms and efficacy .

The synthesis of (+)-Echimidine N-Oxide can be achieved through several methods:

- Natural Extraction: Isolation from plant sources such as Echium and Symphytum species.

- Chemical Synthesis: Laboratory synthesis often involves multi-step reactions starting from simpler alkaloids or precursors, utilizing techniques such as:

- Alkylation

- Oxidation

- Functional group modifications to achieve the desired N-oxide form.

These methods allow for both the extraction of natural compounds and the development of synthetic analogs for research purposes .

Echimidine N-Oxide has several potential applications:

- Pharmaceutical Development: Due to its acetylcholinesterase inhibitory activity, it is being explored as a lead compound in drug development for neurodegenerative diseases.

- Analytical Standards: Used as a reference standard in quality control and analytical testing in herbal medicine .

- Research Tool: Its unique properties make it valuable in biological research, particularly in studies related to neurotransmission and cancer biology.

Research on interaction studies involving (+)-Echimidine N-Oxide focuses on its binding affinity with various biological targets:

- Enzyme Interactions: Detailed studies have shown its interaction with acetylcholinesterase, providing insights into its mechanism of action.

- Receptor Binding: Investigations into its effects on neurotransmitter receptors are ongoing, aiming to elucidate its role in modulating synaptic transmission.

These studies are critical for understanding how this compound may influence physiological processes and contribute to therapeutic effects .

Several compounds share structural similarities with (+)-Echimidine N-Oxide. Here are some notable examples:

| Compound Name | Structure Type | Key Activity | Unique Features |

|---|---|---|---|

| Echimidine | Pyrrolizidine Alkaloid | Acetylcholinesterase Inhibition | Precursor to Echimidine N-Oxide |

| Symphytine | Pyrrolizidine Alkaloid | Antimicrobial | Derived from Symphytum species |

| Lycopsamine | Pyrrolizidine Alkaloid | Cytotoxicity | Known for hepatotoxic effects |

| Retrorsine | Pyrrolizidine Alkaloid | Hepatotoxicity | Potent toxicity profile |

Each of these compounds exhibits unique biological activities and toxicological profiles, making (+)-Echimidine N-Oxide distinct due to its specific inhibitory action on acetylcholinesterase without significant hepatotoxicity reported in preliminary studies .

Plant Sources in Boraginaceae Family (Echium spp.)

(+)-Echimidine N-oxide represents a significant pyrrolizidine alkaloid N-oxide found predominantly within the Boraginaceae family, with particular abundance in Echium species [2] [3]. The compound has been identified as a natural alkaloid with the molecular formula C20H31NO8 and a molecular weight of 413.5 grams per mole [2] [3]. Echimidine N-oxide exists as the oxidized form of the alkaloid echimidine, which constitutes one of three carbon-7 isomers that previously coeluted in analytical clusters [3].

The distribution of (+)-echimidine N-oxide across Echium species demonstrates considerable variation in both concentration and composition. Echium plantagineum, commonly known as Vipers Bugloss, serves as a primary source of this compound, where echimidine and its isomers are pyrrolizidine alkaloids isolated from the plant [3]. The alkaloids exist in both their reduced and oxidized forms within the plant tissues, with the N-oxide form representing the predominant storage state [21] [22].

Table 1: Pyrrolizidine Alkaloid Distribution in Echium Species (Boraginaceae)

| Species | Primary Alkaloids Reported | Plant Part Analyzed | Detection Method |

|---|---|---|---|

| Echium angustifolium | Heliosupine, echimidine N-oxide | Aerial parts | HPLC-UV |

| Echium plantagineum | Echimidine, echimidine N-oxide, 3'-O-acetylechimidine N-oxide, echiumine N-oxide | Whole plant/leaves | UPLC-MS-DAD-QToF |

| Echium vulgare | Echimidine, echimidine N-oxide, echivulgarine, uplandicine | Pollen/nectar | UHPLC-HR-MS |

| Echium confusum | Echimidine N-oxide, echimidine, 7-O-angeloyllycopsamine N-oxide | Whole plant | Spectroscopic analysis |

Research conducted on Korean commercial honeys revealed that echimidine N-oxide exhibited high detection frequency, being identified in 22.2% of tested samples with concentrations ranging from 12.2 to 789.9 micrograms per kilogram [4]. The average concentration detected was 318.39 micrograms per kilogram, indicating substantial presence in honey products derived from Echium species [4]. These findings demonstrate that echimidine N-oxide represents one of the most frequently encountered pyrrolizidine alkaloid N-oxides in natural products [4].

Echium vulgare pollen contains particularly high concentrations of pyrrolizidine alkaloids, with detection levels ranging from 8000 to 14000 parts per million [14]. The pyrrolizidine alkaloids in pollen are present mainly as N-oxides, with echimidine N-oxide being among the seven previously described compounds identified through liquid chromatographic and mass spectrometric analysis [14]. Studies utilizing targeted analysis through high pressure liquid chromatography-mass spectrometry systems have quantified six different pyrrolizidine alkaloids and pyrrolizidine alkaloid N-oxides present in Echium vulgare, with echimidine and its N-oxide form being the main alkaloids detected in honey and nectar samples [13].

The metabolic profiling of Echium plantagineum has revealed that echimidine N-oxide represents one of the most abundant compounds at both rosette and flowering stages [34]. Echimidine N-oxide B was identified as significantly upregulated over time with plant maturation and was most abundant at rosette and flowering stages compared to the seedling stage in the majority of studied populations [34]. This temporal variation in alkaloid expression demonstrates the dynamic nature of pyrrolizidine alkaloid N-oxide biosynthesis throughout plant development [34].

Biosynthetic Pathways of Pyrrolizidine Alkaloid N-Oxides

The biosynthesis of (+)-echimidine N-oxide follows the established pyrrolizidine alkaloid biosynthetic pathway, beginning with the formation of homospermidine as the first pathway-specific intermediate [16] [17]. Homospermidine synthase catalyzes the nicotinamide adenine dinucleotide-dependent transfer of an aminobutyl group from spermidine to putrescine, representing the first committed step in pyrrolizidine alkaloid biosynthesis [17] [20]. This enzyme evolved from deoxyhypusine synthase through gene duplication events, demonstrating the evolutionary recruitment of primary metabolic enzymes for secondary metabolite production [17] [19].

Table 2: Pyrrolizidine Alkaloid N-Oxide Biosynthetic Pathway Components

| Biosynthetic Stage | Enzyme/Process | Substrate | Product | Cellular Location |

|---|---|---|---|---|

| Precursor formation | Arginine decarboxylase | Arginine | Putrescine, Spermidine | Cytoplasm |

| Committed step | Homospermidine synthase | Putrescine + Spermidine | Homospermidine | Root tissues |

| Oxidation | Diamine oxidase | Homospermidine | 4,4'-Iminodibutanal | Apoplast |

| Cyclization | Enzymatic/spontaneous | Dialdehyde intermediate | Pyrrolizidine-1-carbaldehyde | Cytoplasm |

| Reduction | Alcohol dehydrogenase | Pyrrolizidine-1-carbaldehyde | Necine base | Cytoplasm |

| N-oxidation | Flavin-containing monooxygenase | Tertiary alkaloid | Pyrrolizidine alkaloid N-oxide | Endoplasmic reticulum |

The conversion of homospermidine to the necine base structure involves oxidation by copper-dependent diamine oxidase, producing 4,4'-iminodibutanal as an intermediate [16] [20]. This dialdehyde undergoes spontaneous or enzymatic cyclization to form the pyrrolizidine ring system, followed by reduction of the resulting carbaldehyde to yield the necine base [16]. The stereochemical specificity observed in natural pyrrolizidine alkaloids suggests that enzymatic control governs these cyclization reactions rather than spontaneous processes [16].

The formation of the N-oxide represents a crucial post-biosynthetic modification that significantly alters the chemical and biological properties of the parent alkaloid [18] [21]. Studies using root cultures of Senecio vulgaris demonstrated that senecionine N-oxide is the primary product of biosynthesis, with tertiary pyrrolizidine alkaloids representing degradation products rather than biosynthetic intermediates [21]. This finding established that N-oxidation occurs as an integral part of the biosynthetic process rather than as a secondary modification [21].

Biotransformation studies have revealed that pyrrolizidine alkaloid N-oxides can undergo reduction to their corresponding tertiary alkaloids through both intestinal microbiota and hepatic cytochrome P450 monooxygenases, particularly cytochrome P450 1A2 and cytochrome P450 2D6 [18]. This bidirectional conversion demonstrates the dynamic equilibrium between pyrrolizidine alkaloids and their N-oxide forms in biological systems [18].

The biosynthetic regulation of pyrrolizidine alkaloid N-oxides involves complex temporal and spatial control mechanisms [20]. In Senecio species, homospermidine synthase expression is restricted to root tissues, where pyrrolizidine alkaloid biosynthesis occurs exclusively [20]. The enzyme exhibits cell-specific expression patterns that correlate with alkaloid accumulation sites, indicating sophisticated regulatory control over the biosynthetic pathway [20].

Ecological Role in Plant-Herbivore Interactions

(+)-Echimidine N-oxide functions as a crucial component of plant defense systems against herbivorous insects and other potential threats [22] [23]. The ecological significance of pyrrolizidine alkaloid N-oxides extends beyond simple toxicity, encompassing complex interactions that influence plant-herbivore dynamics and evolutionary relationships [22] [29].

Research examining the interacting effects of pyrrolizidine alkaloids and chlorogenic acid on the generalist herbivore Frankliniella occidentalis revealed that pyrrolizidine alkaloid N-oxides showed synergistic interactions with chlorogenic acid [22] [23]. This finding contrasts with the antagonistic effects observed between chlorogenic acid and pyrrolizidine alkaloid free bases, providing an explanation for the predominant storage of pyrrolizidine alkaloid N-oxides in plant tissues [22] [23]. The synergistic interactions enhance the defensive effectiveness of the chemical arsenal while the antagonistic interactions represent constraints on metabolite accumulation [22].

Table 3: Ecological Functions of Pyrrolizidine Alkaloid N-Oxides in Plant Defense

| Interaction Type | Target Organism | Mechanism | Effectiveness | Research Evidence |

|---|---|---|---|---|

| Herbivore deterrence | Generalist insects | Feeding inhibition | High mortality rates | Frankliniella occidentalis studies |

| Pathogen resistance | Fungal pathogens | Antimicrobial activity | Variable efficacy | In vitro antimicrobial assays |

| Storage optimization | Cellular compartments | Vacuolar accumulation | Enhanced stability | Vacuolar uptake studies |

| Specialist adaptation | Adapted herbivores | Sequestration for defense | Tolerance development | Mogulones cruciger behavior |

The differential effects of pyrrolizidine alkaloid forms on herbivore mortality demonstrate the importance of chemical structure in determining biological activity [22] [23]. Pyrrolizidine alkaloid free bases caused higher thrips mortality than pyrrolizidine alkaloid N-oxides when applied individually, while the reverse was observed when pyrrolizidine alkaloids were combined with chlorogenic acid [22] [23]. This pattern suggests that the bioactivity of a given metabolite depends not only on its chemical structure and concentration but also on co-occurring metabolites in plant cells, tissues, and organs [22] [23].

Studies investigating the defensive properties of pyrrolizidine alkaloids against microorganisms have revealed complex antimicrobial activities [26]. Many in vitro experiments demonstrated effects of pyrrolizidine alkaloids on microorganisms, indicating their potential importance in plant protection against microbial pathogens [26]. However, the role that pyrrolizidine alkaloids play in plant protection against microorganisms remains rather unclear, with limited in vivo studies supporting the in vitro findings [26].

The distribution of pyrrolizidine alkaloids within plant tissues reflects optimal defense allocation strategies [27]. In Cynoglossum officinale, the youngest leaves contained the highest pyrrolizidine alkaloid levels and experienced significantly less herbivore damage compared to older leaves [27]. Generalist herbivores tested significantly avoided the youngest leaves with the highest pyrrolizidine alkaloid levels, while specialist herbivores such as Mogulones cruciger showed different feeding preferences [27]. This skewed distribution of pyrrolizidine alkaloids over plant tissues represents an optimal defense distribution strategy within the plant [27].

The evolutionary significance of pyrrolizidine alkaloid-mediated defense systems is evidenced by their repeated evolution across unrelated angiosperm lineages [29]. Phylogenetic analysis has revealed at least four independent recruitments of homospermidine synthase from deoxyhypusine synthase, occurring within the Boraginaceae, monocots, and twice within the Asteraceae family [29]. This pattern of repeated evolution demonstrates the adaptive value of pyrrolizidine alkaloid production as a defense mechanism against herbivores [29].

High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry

High Performance Liquid Chromatography coupled with tandem mass spectrometry represents the predominant analytical approach for detecting and quantifying (+)-echimidine N-oxide due to its superior sensitivity and selectivity for pyrrolizidine alkaloid N-oxides [1] [2]. The technique successfully prevents thermal decomposition of N-oxide functionalities that commonly occurs with gas chromatographic methods [3] [4].

Optimized chromatographic conditions typically employ reversed-phase C18 columns with dimensions ranging from 50 to 150 millimeters in length and 2.1 millimeter internal diameter, utilizing particle sizes between 1.8 and 5 micrometers [1] [2] [5]. Mobile phase systems consistently incorporate acidic modifiers, with 0.1 to 0.5 percent formic acid in both aqueous and organic phases proving most effective for achieving adequate peak shape and retention behavior [1] [2] [5].

The compound demonstrates characteristic retention times between 7.48 and 13.2 minutes under standard gradient elution conditions, with retention behavior strongly influenced by mobile phase pH and organic solvent composition [1] [2] [6]. Binary gradient systems utilizing water-acetonitrile or water-methanol combinations with formic acid modifiers provide optimal separation from co-eluting pyrrolizidine alkaloid isomers [2] [6].

Detection limits for (+)-echimidine N-oxide using High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry methods range from 1 to 3 micrograms per kilogram in complex matrices such as honey, tea, and herbal preparations [1] [5]. Recovery rates typically exceed 80 percent across diverse sample matrices when appropriate sample preparation techniques are employed [1] [5].

Ultra Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry

Ultra Performance Liquid Chromatography systems offer enhanced resolution and reduced analysis times compared to conventional High Performance Liquid Chromatography methods [2] [6]. Sub-two micrometer particle columns enable superior chromatographic efficiency, particularly crucial for resolving (+)-echimidine N-oxide from its structural isomers echihumiline N-oxide and hydroxymyoscorpine N-oxide [2] [7].

Kinetex Evolution C18 columns with 1.8 micrometer particles demonstrate exceptional performance for separating pyrrolizidine alkaloid N-oxides, achieving baseline resolution of critical isomeric pairs [2] [8]. Flow rates between 0.25 and 0.3 milliliters per minute provide optimal compromise between analysis time and chromatographic resolution [2] [6].

The technique achieves detection limits as low as 0.5 micrograms per kilogram for (+)-echimidine N-oxide in food matrices when coupled with triple quadrupole mass spectrometry [2] [6]. Method validation studies demonstrate excellent linearity with correlation coefficients exceeding 0.999 across concentration ranges spanning three orders of magnitude [2] [6].

Gas Chromatography-Mass Spectrometry Limitations

Gas Chromatography-Mass Spectrometry presents significant limitations for (+)-echimidine N-oxide analysis due to thermal instability of the N-oxide functionality [3] [4]. High injection port and column temperatures required for gas chromatographic separation cause decomposition of N-oxide groups, preventing direct analysis of these compounds [3] [4].

When Gas Chromatography-Mass Spectrometry methods are employed, prior chemical reduction of N-oxides to parent alkaloids becomes necessary, typically using zinc dust in acidic conditions [3] [7]. This reduction step introduces additional analytical complexity and potential quantitative errors, limiting the utility of Gas Chromatography-Mass Spectrometry for N-oxide-specific determinations [3] [4].

Detection limits for pyrrolizidine alkaloids using Gas Chromatography-Mass Spectrometry after N-oxide reduction typically range around 10 micrograms per kilogram, considerably higher than achievable with liquid chromatographic methods [5] [4]. The technique remains valuable for confirming total pyrrolizidine alkaloid content but cannot distinguish between parent alkaloids and their N-oxide forms [3] [4].

Spectroscopic Characterization (13C Nuclear Magnetic Resonance, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry)

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of (+)-echimidine N-oxide through comprehensive analysis of all carbon environments within the molecule [9] [10] [11]. The technique proves particularly valuable for distinguishing between closely related pyrrolizidine alkaloid N-oxides that may co-elute during chromatographic analysis [10] [11].

The pyrrolizidine ring system exhibits characteristic chemical shifts with C-1 resonating at 132.9 parts per million as a quaternary carbon, while C-2 appears at 128.2 parts per million representing the olefinic methine carbon [10] [11] [7]. The N-oxide functionality significantly influences neighboring carbon chemical shifts, with C-8 appearing distinctly downfield at 75.9 parts per million compared to non-oxidized analogs [10] [11].

Ester carbonyl carbons provide diagnostic signals at 174.2 and 166.8 parts per million for the echimidinyl and angeloyl portions respectively [10] [11] [7]. The angeloyl moiety displays characteristic patterns with the quaternary olefinic carbon C-18 at 127.2 parts per million and the methine carbon C-19 at 139.6 parts per million [10] [11] [7].

Quantitative Carbon-13 Nuclear Magnetic Resonance using short relaxation delays enables determination of compound ratios in mixtures of (+)-echimidine N-oxide and its isomers [12]. Integration of well-resolved carbon signals provides accurate quantitative information within 2 percent of established reference methods [12].

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry offers exceptional mass accuracy and resolution for structural elucidation of (+)-echimidine N-oxide and related compounds [13] [14] [15]. High resolution mass spectrometry enables determination of exact molecular formulas and provides detailed fragmentation patterns essential for structural confirmation [13] [14].

The molecular ion [M+H]+ appears at mass-to-charge ratio 414.2122 with sub-parts-per-million mass accuracy, confirming the molecular formula C20H31NO8 [13] [14]. Characteristic fragment ions include the base peak at mass-to-charge ratio 254.1 corresponding to loss of the echimidinyl portion, and secondary fragments at 396.2 representing loss of water [13] [14].

Collision-induced dissociation studies reveal diagnostic fragmentation pathways specific to the angeloyl ester substituent, enabling differentiation from isomeric compounds bearing alternative necic acid moieties [13] [14] [15]. The N-oxide functionality influences fragmentation behavior, producing distinct patterns compared to parent pyrrolizidine alkaloids [13] [14].

Time-of-flight detection provides full-scan mass spectral data enabling retrospective analysis for unknown pyrrolizidine alkaloid variants [13] [15]. Database searching algorithms utilizing accurate mass and isotope pattern matching facilitate identification of novel structural analogs [13] [15].

Differentiation from C-7 Isomers and Structural Analogues

Isomeric Compound Identification

Recent investigations have revealed that (+)-echimidine N-oxide co-occurs with two structurally related C-7 isomers: echihumiline N-oxide and hydroxymyoscorpine N-oxide [7] [16]. These compounds were previously unrecognized due to their similar chromatographic behavior under standard acidic High Performance Liquid Chromatography conditions [7].

Under conventional acidic mobile phase conditions (0.05 percent trifluoroacetic acid), these three isomers appear as a single chromatographic peak, leading to systematic overestimation of (+)-echimidine N-oxide content [7]. The co-elution phenomenon occurs because protonation of the nitrogen centers under acidic conditions reduces chromatographic selectivity between the isomers [7].

Echihumiline N-oxide, the major co-eluting component, contains a senecioyl ester group instead of the angeloyl moiety found in (+)-echimidine N-oxide [7]. The relative abundance of echihumiline N-oxide varies from 13 to 43 percent depending on plant source and collection conditions [7]. Hydroxymyoscorpine N-oxide, bearing a tigloyl ester, typically represents less than 2 percent of the total alkaloid content [7].

Chromatographic Separation Strategies

Successful separation of (+)-echimidine N-oxide from its C-7 isomers requires careful optimization of mobile phase pH and column selection [7] [8]. Neutral to slightly basic mobile phase conditions (pH 6.8 or higher) enable baseline resolution of the isomeric compounds [7].

Core-shell reversed-phase columns, particularly Kinetex Evolution C18 stationary phases, demonstrate superior selectivity for separating these challenging isomeric mixtures [7] [8]. The enhanced efficiency of sub-two micrometer core-shell particles provides the resolution necessary to distinguish compounds with minimal structural differences [8].

Alternative separation strategies include the use of specialized stationary phases such as pentafluorophenyl columns, which offer orthogonal selectivity compared to conventional C18 phases [8]. Hydrophilic interaction liquid chromatography has also shown promise for pyrrolizidine alkaloid N-oxide separations [15].

Nuclear Magnetic Resonance Differentiation

Proton Nuclear Magnetic Resonance spectroscopy enables definitive identification of individual isomers through characteristic chemical shift patterns [7]. The H-8 proton provides diagnostic information, with (+)-echimidine N-oxide showing a broad singlet at 4.50 parts per million, while echihumiline N-oxide and hydroxymyoscorpine N-oxide appear at 4.48 and 4.44 parts per million respectively [7].

The necic acid portion provides additional diagnostic signals, with the H-19 olefinic proton appearing at distinct chemical shifts for each isomer: 6.09 parts per million for (+)-echimidine N-oxide (angeloyl), 5.57 parts per million for echihumiline N-oxide (senecioyl), and 6.75 parts per million for hydroxymyoscorpine N-oxide (tigloyl) [7].

Methyl group chemical shifts further distinguish the isomers, with characteristic patterns for each necic acid type [7]. Integration of well-resolved methyl signals enables quantitative determination of isomer ratios in mixtures [7].

Mass Spectrometric Differentiation

While the three C-7 isomers share identical molecular formulas and molecular weights, their fragmentation patterns in tandem mass spectrometry provide distinguishing features [7] [14]. The necic acid-specific fragments enable identification of individual components even in unresolved chromatographic peaks [14].

Precursor ion scanning for characteristic fragment ions can selectively detect each isomer type [3] [14]. The angeloyl-specific fragments from (+)-echimidine N-oxide differ from senecioyl and tigloyl fragments produced by the co-eluting isomers [14].

Enhanced product ion scanning provides detailed structural information for unknown pyrrolizidine alkaloid variants, enabling identification based on fragmentation patterns even without reference standards [3] [14].

Quantitative Structure-Toxicity Relationship (QSTR) Models

Computational Modeling Approaches

Quantitative Structure-Toxicity Relationship modeling provides predictive frameworks for assessing the hepatotoxic potential of (+)-echimidine N-oxide and related pyrrolizidine alkaloids [17] [18] [19]. Advanced machine learning algorithms, including Random Forest and Artificial Neural Networks, have been successfully applied to datasets containing over 600 structurally diverse pyrrolizidine alkaloids [17] [18].

These computational models achieve predictive accuracies exceeding 84 percent for hepatotoxicity endpoints when validated against experimental data [17] [18]. The models identify key molecular descriptors including necine base type, necic acid structure, and N-oxidation status as primary determinants of toxicological activity [17] [18].

Structural features contributing to hepatotoxicity follow the ranking: otonecine-type necine bases exhibit greater toxicity than retronecine-type bases, which exceed platynecine-type bases in toxic potential [17] [18]. Regarding necic acid influence, macrocyclic diesters demonstrate higher toxicity than open-ring diesters, which surpass monoesters [17] [18].

Physiologically-Based Kinetic Modeling

Physiologically-Based Kinetic modeling incorporates absorption, distribution, metabolism, and excretion parameters to predict in vivo toxicity from in vitro data [20] [21] [22]. These models prove particularly valuable for (+)-echimidine N-oxide because N-oxides require reduction to parent alkaloids before exerting toxicity [20] [21].

The models successfully predict species-specific and ethnic differences in pyrrolizidine alkaloid sensitivity [20]. Chinese populations demonstrate 2.0-fold lower sensitivity to acute liver toxicity from related compounds compared to Caucasian populations due to differences in bioactivation efficiency [20].

Relative potency values derived from Physiologically-Based Kinetic models show that (+)-echimidine N-oxide exhibits reduced toxicity compared to the parent alkaloid echimidine, with potency ratios varying from 0.1 to 0.5 depending on dose level and exposure duration [20] [21] [23].

Structure-Activity Relationships for N-Oxides

Pyrrolizidine alkaloid N-oxides, including (+)-echimidine N-oxide, consistently demonstrate lower toxicity than their parent alkaloids in both computational models and experimental studies [19] [20] [21]. This reduced toxicity stems from the requirement for metabolic reduction before bioactivation to toxic pyrrole metabolites [19] [20].

TOPKAT analysis of 40 pyrrolizidine alkaloids and their N-oxides confirms structure-dependent cytotoxicity patterns [19]. Twelve-membered cyclic diesters show greater apoptotic potential than eleven-membered analogs or non-cyclic structures [19]. The N-oxide functionality consistently reduces predicted toxicity scores across all structural classes [19].

Quantitative Structure-Activity Relationship studies reveal that the 1,2-unsaturated pyrrolizidine nucleus represents the primary toxicophore, with the N-oxide group functioning as a detoxification modification [19] [17]. However, the protective effect of N-oxidation becomes less pronounced at high exposure levels due to saturation of reduction pathways [20] [21].

Predictive Model Validation

Validation of Quantitative Structure-Toxicity Relationship models against experimental hepatotoxicity data demonstrates good correlation between predicted and observed toxicity values [17] [18] [19]. Cross-validation procedures using leave-one-out and bootstrapping methods confirm model robustness with determination coefficients exceeding 0.78 [17] [18].

External validation using independent test sets comprising 25 percent of available compounds shows consistent predictive performance [17] [18]. The models successfully rank compounds according to hepatotoxic potential, enabling prioritization for further toxicological evaluation [17] [18].

Comparison with in vivo biomarker data, including DNA adduct formation and liver enzyme elevation, supports the validity of computational predictions [19] [20]. However, model limitations include potential overestimation of N-oxide toxicity at low doses and underestimation of chronic exposure effects [20] [21].